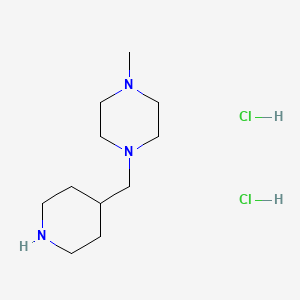
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
Descripción general
Descripción
“1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1219957-15-9 . It has a molecular weight of 270.25 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
As a piperazine derivative, “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” can be used both as a reagent and building block in several synthetic applications . It can act as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
“1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Bioprocessing
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride: is utilized in bioprocessing as a catalyst for biochemical reactions. Its role is crucial in the production of biopharmaceuticals, where it can help in the synthesis of complex molecules, often required in the creation of new drugs and therapies .
Cell Culture and Transfection
In cell culture and transfection, this compound serves as a reagent that can facilitate the delivery of DNA into cells. This is particularly important for genetic engineering research, where stable transfection is necessary for the study of gene function and protein expression .
Food and Beverage Lab Solutions
The compound finds its application in the food and beverage industry as well, where it’s used in analytical procedures to ensure quality control. It can act as a reagent in the detection of contaminants or as a standard in calibration processes .
Pharma and Biopharma
Within pharmaceutical and biopharmaceutical research, 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is employed as an intermediate in the synthesis of various therapeutic agents. Its chemical properties make it a valuable building block for medicinal chemistry .
Real-Time PCR
This chemical serves an important role in real-time PCR (Polymerase Chain Reaction) processes, which are essential for quantifying DNA and RNA samples. It may be used to improve the efficiency of the amplification reactions or as a component in the preparation of samples .
Semiconductor Analysis
In semiconductor analysis, the compound is used due to its catalytic properties, which can enhance the precision of etching and deposition processes. This is vital for the development of microelectronic devices, where exacting standards are required .
Mecanismo De Acción
While the specific mechanism of action for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
The safety information for “1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Propiedades
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHYQURGDKJQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




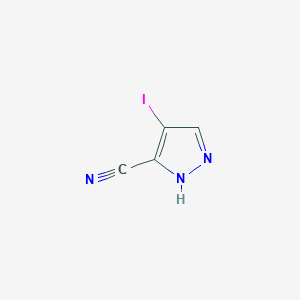

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)


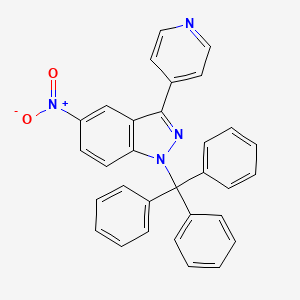
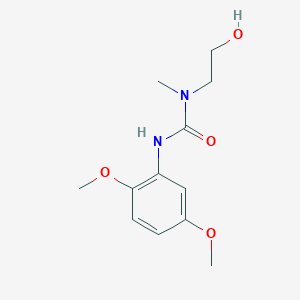
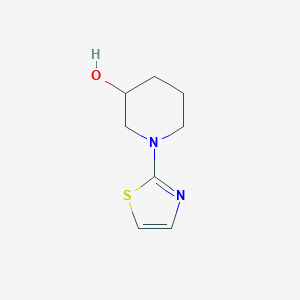
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
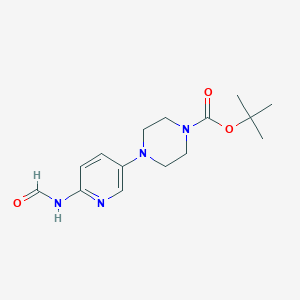
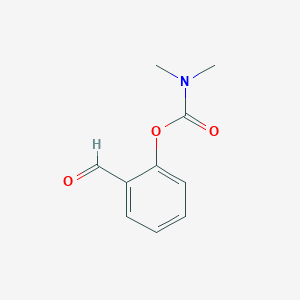

![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)